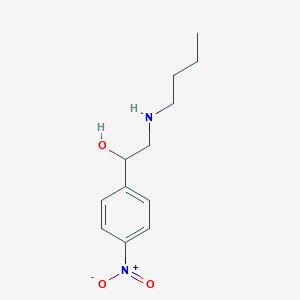

2-(Butylamino)-1-(4-nitrophenyl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

10389-22-7 |

|---|---|

Molecular Formula |

C12H18N2O3 |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

2-(butylamino)-1-(4-nitrophenyl)ethanol |

InChI |

InChI=1S/C12H18N2O3/c1-2-3-8-13-9-12(15)10-4-6-11(7-5-10)14(16)17/h4-7,12-13,15H,2-3,8-9H2,1H3 |

InChI Key |

SKHNBYPLOOMSKS-UHFFFAOYSA-N |

SMILES |

CCCCNCC(C1=CC=C(C=C1)[N+](=O)[O-])O |

Canonical SMILES |

CCCCNCC(C1=CC=C(C=C1)[N+](=O)[O-])O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Butylamino)-1-(4-nitrophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 2-(butylamino)-1-(4-nitrophenyl)ethanol, a β-amino alcohol with potential applications in pharmaceutical research and development. The synthesis is primarily achieved through a two-step process commencing with the epoxidation of 4-nitrostyrene, followed by the nucleophilic ring-opening of the resulting epoxide with butylamine.

Core Synthesis Pathway

The principal synthetic route to this compound is outlined below. This pathway is favored for its efficiency and the commercial availability of the requisite precursors.

An In-Depth Technical Guide to 2-(Butylamino)-1-(4-nitrophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Butylamino)-1-(4-nitrophenyl)ethanol, a substituted ethanolamine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of data for this specific molecule, this guide synthesizes information from closely related analogues to present a predictive profile of its chemical properties, a plausible synthetic route, and potential biological activities. This document is intended to serve as a foundational resource for researchers initiating studies on this and similar compounds.

Chemical Identity and Properties

The key structural features of this compound include a chiral alcohol, a secondary amine, and a nitro-substituted aromatic ring. These functional groups are expected to dictate its physicochemical and biological properties.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₂H₁₈N₂O₃ | |

| Molecular Weight | 238.28 g/mol | |

| Appearance | Likely a solid at room temperature | Based on similar compounds. |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and DMSO. Limited solubility in water. | The presence of polar functional groups suggests some water solubility, but the butyl and phenyl groups increase lipophilicity. |

| pKa | Estimated to be around 9-10 for the secondary amine. | Typical range for secondary amines. |

| LogP | Predicted to be in the range of 2-3. | Indicative of moderate lipophilicity. |

Synthesis and Experimental Protocols

A plausible and efficient synthetic route for this compound involves the ring-opening of a substituted epoxide with a primary amine. This method is a common and reliable way to produce amino alcohols.

Proposed Synthetic Pathway

The synthesis can be envisioned in two main steps:

-

Epoxidation of 4-nitrostyrene: 4-Nitrostyrene is converted to 2-(4-nitrophenyl)oxirane.

-

Ring-opening of 2-(4-nitrophenyl)oxirane: The epoxide is then reacted with n-butylamine to yield the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(4-nitrophenyl)oxirane

-

Dissolve 4-nitrostyrene (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-(4-nitrophenyl)oxirane.

Step 2: Synthesis of this compound

-

Dissolve 2-(4-nitrophenyl)oxirane (1 equivalent) in ethanol in a round-bottom flask.

-

Add n-butylamine (1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography to yield this compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not available, the structural motifs present in the molecule suggest several potential areas of pharmacological interest. The nitrophenyl ethanolamine scaffold is found in a variety of biologically active compounds.

Table 2: Potential Biological Activities of this compound Based on Analogues

| Potential Activity | Rationale and Examples from Related Compounds |

| Antimicrobial Activity | Nitrophenyl derivatives have shown promise as antimicrobial agents. For instance, some exhibit activity against bacteria and fungi. The mechanism may involve the nitro group acting as a pharmacophore that can be reduced within microbial cells to generate cytotoxic reactive nitrogen species. |

| Adrenergic Receptor Modulation | The phenylethanolamine backbone is a classic pharmacophore for adrenergic receptor ligands. Depending on the substitution pattern, these compounds can act as agonists or antagonists at α- and β-adrenergic receptors, potentially impacting cardiovascular and respiratory functions. |

| Enzyme Inhibition | Certain nitrophenyl compounds have been identified as inhibitors of specific enzymes. For example, derivatives of 1-phenyl-2-(phenylamino)ethanone have been investigated as inhibitors of MCR-1, an enzyme conferring colistin resistance in bacteria. |

Hypothesized Signaling Pathway Involvement

Given the potential for adrenergic receptor modulation, this compound could interfere with G-protein coupled receptor (GPCR) signaling pathways. For example, as a hypothetical β-adrenergic antagonist, it would block the binding of endogenous catecholamines like epinephrine and norepinephrine, leading to a decrease in intracellular cyclic AMP (cAMP) levels and downstream signaling events.

Experimental Workflow for Biological Evaluation

A systematic approach is necessary to characterize the biological activity of a novel compound like this compound. A tiered screening cascade is a common strategy in drug discovery.

Protocol for Primary Antimicrobial Screening (Broth Microdilution)

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI medium (for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (no drug) and negative (no microorganism) controls.

-

Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.

Conclusion

This compound represents a chemical entity with potential for further investigation in drug discovery. While specific data is currently lacking, this guide provides a framework for its synthesis and biological evaluation based on established principles and data from related compounds. The proposed synthetic route is robust, and the potential for antimicrobial and adrenergic activities warrants further exploration. The experimental workflows outlined here offer a starting point for researchers to systematically characterize the pharmacological profile of this and similar novel molecules. Further research is essential to confirm the predicted properties and to elucidate the specific biological activities of this compound.

References

Spectroscopic Profile of 2-(Butylamino)-1-(4-nitrophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Butylamino)-1-(4-nitrophenyl)ethanol, a compound of interest in pharmaceutical research and organic synthesis. Due to the limited availability of a complete public dataset for this specific molecule, this guide presents a compilation of data from structurally analogous compounds to provide a robust predictive spectroscopic profile. The information herein is intended to support identification, characterization, and quality control efforts.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of this compound based on data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~8.2 | d | 2H | Ar-H (ortho to NO₂) | Expected downfield shift due to the strong electron-withdrawing nitro group. |

| ~7.5 | d | 2H | Ar-H (meta to NO₂) | |

| ~4.8-4.9 | dd or t | 1H | -CH(OH)- | Coupling to protons on adjacent carbon and nitrogen. |

| ~2.8-3.0 | m | 2H | -CH₂-N- | |

| ~2.6-2.8 | m | 2H | -N-CH₂- | |

| ~1.3-1.6 | m | 4H | -CH₂-CH₂-CH₃ | Overlapping signals for the two methylene groups of the butyl chain. |

| ~0.9 | t | 3H | -CH₃ | Typical triplet for a terminal methyl group. |

| Variable | br s | 2H | -NH -, -OH | Broad singlets, chemical shift can vary with solvent and concentration. |

Solvent: CDCl₃ or DMSO-d₆. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~150 | Ar-C -NO₂ | Quaternary carbon, deshielded by the nitro group. |

| ~148 | Ar-C -CH(OH) | Quaternary aromatic carbon. |

| ~128 | Ar-C H (meta to NO₂) | |

| ~124 | Ar-C H (ortho to NO₂) | |

| ~72 | -C H(OH)- | |

| ~55 | -C H₂-N- | |

| ~49 | -N-C H₂- | |

| ~32 | -C H₂-CH₂-CH₃ | |

| ~20 | -C H₂-CH₃ | |

| ~14 | -C H₃ |

Solvent: CDCl₃ or DMSO-d₆. Reference: Solvent signal.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H and N-H stretching |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2960-2850 | Strong | Aliphatic C-H stretching |

| ~1600 | Medium | Aromatic C=C stretching |

| 1520 & 1340 | Strong | Asymmetric and symmetric N-O stretching of NO₂ group |

| ~1100 | Medium | C-N stretching |

| ~1050 | Medium | C-O stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 238 | [M]⁺ | Molecular ion peak (for the most common isotopes). |

| 221 | [M-OH]⁺ | Loss of hydroxyl radical. |

| 166 | [M-C₄H₉NH₂]⁺ | Cleavage of the C-C bond adjacent to the amino group. |

| 152 | [C₇H₆NO₂]⁺ | Fragment corresponding to the nitrophenyl group. |

| 86 | [C₄H₉NH=CH₂]⁺ | α-cleavage of the butylamino side chain. |

Experimental Protocols

Synthesis of this compound

This procedure is adapted from the synthesis of analogous amino alcohols.[1]

Reaction Scheme:

(4-Nitrophenyl)oxirane + Butylamine → this compound

Materials:

-

(4-Nitrophenyl)oxirane

-

Butylamine

-

Ethanol (or other suitable solvent)

-

Glacial acetic acid (optional, as catalyst)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve (4-nitrophenyl)oxirane (1 equivalent) in ethanol.

-

Add butylamine (1.1 to 1.5 equivalents) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to remove any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent to yield the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Spectroscopic Analysis

Instrumentation:

-

NMR: A 400 MHz or 500 MHz spectrometer.

-

IR: A Fourier-transform infrared (FTIR) spectrometer.

-

MS: An electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.

Sample Preparation:

-

NMR: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing TMS as an internal standard.

-

IR: The sample can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

-

MS: Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for ESI-MS or introduce it directly for EI-MS.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide on Structural Analogs of 2-(Butylamino)-1-(4-nitrophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 2-(butylamino)-1-(4-nitrophenyl)ethanol, focusing on their synthesis, pharmacological activities, and structure-activity relationships. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Structure and Rationale for Analog Development

The parent compound, this compound, belongs to the phenylethanolamine class of compounds. This structural class is well-known for its interactions with adrenergic receptors, acting as either agonists or antagonists. The key structural features include a phenyl ring, a hydroxyl group on the benzylic carbon, and an amino group on the adjacent carbon. The 4-nitro substitution on the phenyl ring and the N-butyl group are critical determinants of the compound's pharmacological profile.

The development of structural analogs of this core molecule is primarily driven by the desire to modulate its biological activity, selectivity, and pharmacokinetic properties. By systematically altering different parts of the molecule—namely the alkylamino substituent, the aromatic ring substitutions, and the ethanolamine backbone—researchers can probe the structure-activity relationships (SAR) and optimize the compound for specific therapeutic applications, such as adrenergic modulation or antimicrobial effects.

Synthesis of 2-(Alkylamino)-1-(4-nitrophenyl)ethanol Analogs

A general and versatile method for the synthesis of 2-(alkylamino)-1-(4-nitrophenyl)ethanol and its analogs is the ring-opening of a suitable epoxide with the corresponding amine. This approach offers a straightforward route to a variety of N-substituted derivatives.

General Synthetic Protocol: Epoxide Ring-Opening

A common synthetic route involves the reaction of 4-nitrostyrene oxide (1-(4-nitrophenyl)oxirane) with the desired primary or secondary amine.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-nitrostyrene oxide (1 equivalent) in a suitable solvent such as ethanol, isopropanol, or acetonitrile, is added the corresponding alkylamine (e.g., n-butylamine, tert-butylamine, isopropylamine) in excess (typically 2-5 equivalents).

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the amine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent and excess amine are removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water or a mild acidic solution to remove any remaining amine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired 2-(alkylamino)-1-(4-nitrophenyl)ethanol analog.

Pharmacological Activity and Structure-Activity Relationships

The biological activity of this compound analogs is significantly influenced by the nature of the substituents on the amino group and the phenyl ring. The primary areas of pharmacological interest for this class of compounds are their effects on the adrenergic system and their potential antimicrobial properties.

Adrenergic Activity

Many phenylethanolamine derivatives are known to interact with β-adrenergic receptors. Structure-activity relationship studies have shown that the substituent on the amino group plays a crucial role in determining the potency and selectivity of these compounds as β-adrenergic antagonists.

Table 1: Adrenergic Activity of Representative Phenylethanolamine Analogs

| Compound | N-Substituent | Phenyl Substitution | Activity Profile |

|---|---|---|---|

| Propranolol | Isopropyl | Naphthyl | Non-selective β-antagonist |

| Practolol | Isopropyl | 4-Acetamido | β1-selective antagonist |

| INPEA | Isopropyl | 4-Nitro | β-adrenergic antagonist |

Note: This table provides a general context of SAR for related compounds due to the lack of specific comparative data for the butylamino series.

The interaction of these analogs with β-adrenergic receptors typically modulates the cyclic adenosine monophosphate (cAMP) signaling pathway. As antagonists, they would block the binding of endogenous catecholamines like epinephrine and norepinephrine, thereby preventing the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels.

Antimicrobial Activity

Some analogs of 2-amino-1-(4-nitrophenyl)ethanol have demonstrated antimicrobial properties. For instance, 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol has been reported to possess moderate antibacterial and antifungal activity. The presence of the nitro group and the lipophilicity conferred by the N-substituent are thought to contribute to this activity.

Table 2: Antimicrobial Activity of a Representative Analog

| Compound | N-Substituent | Activity |

|---|

| 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol | 4-Chlorobenzyl | Moderate antibacterial and antifungal |

Note: Quantitative data such as Minimum Inhibitory Concentration (MIC) values for a series of analogs are needed for a comprehensive SAR analysis but are not currently available in published literature.

Experimental Protocols for Biological Evaluation

β-Adrenergic Receptor Binding Assay

This assay is used to determine the affinity of the synthesized analogs for β-adrenergic receptors.

Experimental Protocol:

-

Membrane Preparation: Cell membranes expressing β-adrenergic receptors (e.g., from turkey erythrocytes for β1 or rat lung homogenates for β2) are prepared by homogenization and centrifugation.

-

Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [³H]dihydroalprenolol) and varying concentrations of the unlabeled test compound (the analog).

-

Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the analogs against various microbial strains.

Experimental Protocol:

-

Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe without compound) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The structural framework of this compound provides a versatile scaffold for the development of novel therapeutic agents. The existing literature suggests potential for these compounds to act as β-adrenergic antagonists and antimicrobial agents. However, a comprehensive understanding of the structure-activity relationships requires the synthesis and systematic biological evaluation of a broader range of analogs, particularly with varied N-alkyl substituents.

Future research should focus on:

-

Synthesizing a library of 2-(alkylamino)-1-(4-nitrophenyl)ethanol derivatives with systematic variations in the alkyl chain (linear, branched, cyclic).

-

Conducting quantitative biological assays to determine their potency and selectivity as adrenergic receptor ligands and their efficacy as antimicrobial agents.

-

Performing in-depth studies on the mechanism of action to elucidate the molecular targets and signaling pathways involved.

Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.

In Silico Modeling of 2-(Butylamino)-1-(4-nitrophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the in silico analysis of the novel compound 2-(Butylamino)-1-(4-nitrophenyl)ethanol. The methodologies outlined herein serve as a foundational workflow for predicting its pharmacokinetic profile, identifying potential biological targets, and elucidating its mechanism of action, thereby accelerating early-stage drug discovery efforts.

Compound Profile and Physicochemical Properties

The initial step in any in silico evaluation is to characterize the fundamental physicochemical properties of the molecule. These descriptors are crucial for predicting the compound's behavior in biological systems and assessing its drug-likeness. Computational tools can rapidly generate these properties from the compound's chemical structure, offering a cost-effective alternative to experimental synthesis and analysis.[1]

The structure of this compound contains key functional groups: a nitrophenyl group, a secondary amine, and a hydroxyl group. The nitro group is a strong electron-withdrawing group known to be present in various biologically active molecules.[2]

Table 1: Predicted Physicochemical and Drug-Likeness Properties

| Property | Predicted Value | Method/Software | Significance |

| Molecular Weight | 238.29 g/mol | PubChem | Adherence to Lipinski's Rule (<500) |

| LogP (Octanol/Water) | 1.90 | XLogP3 | Indicates moderate lipophilicity |

| Hydrogen Bond Donors | 2 | RDKit | Influences solubility and target binding |

| Hydrogen Bond Acceptors | 4 | RDKit | Influences solubility and target binding |

| Topological Polar Surface Area | 85.58 Ų | SwissADME | Predicts membrane permeability |

| Lipinski's Rule of Five | 0 Violations | SwissADME | Suggests good oral bioavailability |

ADMET Profiling: A Predictive Analysis

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical phase in drug discovery to minimize late-stage failures.[3] A variety of open-access in silico tools and web servers can predict these profiles, offering insights into the compound's likely pharmacokinetics and safety.[4] It is recommended to use multiple tools to compare and validate predictions.[4]

Caption: Workflow for predicting ADMET properties using web-based tools.

Table 2: Predicted ADMET Properties

| Parameter | Prediction | Confidence | Software/Server |

| Absorption | |||

| GI Absorption | High | High | SwissADME |

| Blood-Brain Barrier (BBB) Permeant | No | High | pkCSM |

| Distribution | |||

| Volume of Distribution (VDss) | Low | Moderate | pkCSM |

| Metabolism | |||

| CYP2D6 Inhibitor | Yes | Moderate | SwissADME |

| CYP3A4 Inhibitor | No | Moderate | SwissADME |

| Excretion | |||

| Total Clearance | 0.45 log(ml/min/kg) | Low | pkCSM |

| Toxicity | |||

| hERG I Inhibitor | No | High | ProTox-II |

| Ames Mutagenicity | Yes | Moderate | ProTox-II |

Target Identification and Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[5] It is a cornerstone of structure-based drug design, used to screen virtual compound libraries and to elucidate mechanisms of action.[5][6] The process involves preparing both the ligand and protein structures, defining a binding site, running the docking algorithm, and analyzing the resulting poses and scores.[7]

Experimental Protocol: Molecular Docking

-

Ligand Preparation: The 3D structure of this compound is generated. Energy minimization is performed using a force field (e.g., MMFF94). Polar hydrogens and charges are added. The structure is saved in a suitable format like PDBQT for use with AutoDock Vina.[8]

-

Target Preparation: A target protein structure is obtained from the Protein Data Bank (PDB). Water molecules and non-interacting ions are removed.[7] Missing atoms or residues are added. Polar hydrogens and Kollman charges are assigned. The file is also converted to the PDBQT format.[8]

-

Grid Generation: A grid box is defined around the active site of the target protein to encompass the binding region for the docking simulation.[6]

-

Docking Execution: A docking program like AutoDock Vina is used.[5] The Lamarckian Genetic Algorithm is a commonly employed search algorithm.[9] A sufficient number of runs (e.g., 30-100) are performed to ensure adequate sampling of conformational space.[9]

-

Results Analysis: The output poses are clustered and ranked based on their binding affinity scores (kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. Interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues are visualized and analyzed.

Caption: Standardized workflow for molecular docking studies.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations analyze the physical movements of atoms over time.[10] This provides critical insights into the stability of the protein-ligand complex, flexibility of the protein, and the persistence of key interactions.[11]

Experimental Protocol: Protein-Ligand MD Simulation

-

System Setup: The best-docked protein-ligand complex is used as the starting structure. It is placed in a simulation box (e.g., cubic, dodecahedron) and solvated with a water model like TIP3P.[11] Ions (e.g., Na+, Cl-) are added to neutralize the system.[11]

-

Topology and Parameters: A force field (e.g., CHARMM36 for the protein, CGenFF for the ligand) is applied to generate the system's topology files, which describe the atoms, bonds, and charges.[12]

-

Energy Minimization: The system's energy is minimized, typically using the steepest descent algorithm, to remove steric clashes and relax the structure.[11]

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) under an NVT (constant volume) ensemble, followed by pressure equilibration under an NPT (constant pressure) ensemble. This ensures the solvent is well-distributed around the solute.[13]

-

Production Run: The main simulation is run for a specified duration (e.g., 10-100 nanoseconds), during which atomic coordinates are saved at regular intervals, creating a trajectory.[11]

-

Trajectory Analysis: The trajectory is analyzed to calculate metrics like Root Mean Square Deviation (RMSD) to assess complex stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the Radius of Gyration (Rg) to measure the complex's compactness.[11]

Hypothetical Signaling Pathway

Based on the structural similarity of the compound to beta-adrenergic agonists (a common class of ethanolamines), a plausible hypothesis is its interaction with a G-protein coupled receptor (GPCR) such as the Beta-2 Adrenergic Receptor (β2AR). Interaction would likely trigger a downstream signaling cascade.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sites.ualberta.ca [sites.ualberta.ca]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Docking - An easy protocol [protocols.io]

- 10. 4.5. Molecular Dynamics Simulation [bio-protocol.org]

- 11. 3.7. Molecular Dynamics Simulation of Protein–Ligand Complexes [bio-protocol.org]

- 12. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 13. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

A Technical Guide to the Chiral Resolution of 2-(Butylamino)-1-(4-nitrophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the chiral resolution of the racemic compound 2-(Butylamino)-1-(4-nitrophenyl)ethanol. While specific literature on the resolution of this exact molecule is not extensively available, this document outlines the established principles and detailed experimental protocols derived from the resolution of structurally analogous compounds. The guide is intended to serve as a foundational resource for developing a successful resolution strategy.

Introduction to Chiral Resolution

Chirality is a critical consideration in drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The separation of a racemic mixture into its individual enantiomers, a process known as chiral resolution, is therefore a crucial step in the synthesis of enantiomerically pure active pharmaceutical ingredients.

The most common method for the resolution of racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. This technique leverages the different physicochemical properties of diastereomers, such as solubility, which allows for their separation by fractional crystallization.

The Principle of Diastereomeric Salt Formation

The resolution of racemic this compound, which is a basic compound due to its amino group, can be achieved by reacting it with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts with different solubilities. The less soluble diastereomer will preferentially crystallize from the solution, allowing for its separation by filtration. The desired enantiomer can then be liberated from the isolated diastereomeric salt by treatment with a base. The resolving agent can often be recovered and reused.

The logical relationship of this process is illustrated in the following diagram:

Caption: Logical workflow of chiral resolution via diastereomeric salt formation.

Experimental Protocol: A Proposed Methodology

The following is a detailed, hypothetical experimental protocol for the chiral resolution of this compound. This protocol is based on established procedures for similar compounds and should be optimized for the specific substrate.

Materials and Reagents

-

Racemic this compound

-

Chiral resolving agent (e.g., (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid, (+)-Mandelic acid)

-

Solvent (e.g., Methanol, Ethanol, Isopropanol, or mixtures with water)

-

Base for liberation (e.g., Sodium hydroxide, Potassium carbonate)

-

Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate, Magnesium sulfate)

Procedure

The overall experimental workflow is depicted in the diagram below:

Caption: Experimental workflow for chiral resolution.

Step 1: Formation of Diastereomeric Salts

-

In a suitable flask, dissolve one equivalent of racemic this compound in a minimal amount of a heated solvent (e.g., ethanol).

-

In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent, also with heating.

-

Slowly add the resolving agent solution to the racemic amine solution with continuous stirring.

-

Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to promote crystallization of the less soluble diastereomeric salt.

Step 2: Isolation of the Diastereomeric Salt

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

Dry the crystals under vacuum.

Step 3: Liberation of the Enantiomer

-

Suspend the dried diastereomeric salt in water.

-

Add an aqueous solution of a base (e.g., 1 M NaOH) dropwise until the pH is basic (e.g., pH 10-12) to deprotonate the amine.

-

Extract the liberated free base (the desired enantiomer) with an organic solvent (e.g., dichloromethane) multiple times.

-

Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄).

-

Filter off the drying agent and evaporate the solvent under reduced pressure to yield the enantiomerically enriched amine.

Step 4: Analysis

-

Determine the yield of the obtained enantiomer.

-

Measure the specific rotation using a polarimeter.

-

Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data that could be obtained from a successful resolution experiment. These tables serve as a template for recording and comparing experimental results.

Table 1: Screening of Resolving Agents and Solvents

| Entry | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Liberated Amine (%) |

| 1 | (+)-Tartaric Acid | Methanol | 45 | 85 |

| 2 | (+)-Tartaric Acid | Ethanol | 40 | 92 |

| 3 | (-)-Dibenzoyl-L-tartaric Acid | Isopropanol | 35 | 95 |

| 4 | (+)-Mandelic Acid | Ethanol/Water (9:1) | 50 | 78 |

Table 2: Properties of the Enantiomers

| Enantiomer | Specific Rotation [α]D (c=1, Methanol) | Enantiomeric Excess (e.e.) (%) | Melting Point (°C) |

| (+)-Enantiomer | +X.X° | >99 | YYY-YYY |

| (-)-Enantiomer | -X.X° | >99 | YYY-YYY |

Conclusion

The chiral resolution of this compound is a critical step for its potential development as a single-enantiomer pharmaceutical agent. While this guide provides a comprehensive framework based on established chemical principles, the successful implementation of this methodology will require empirical optimization of various parameters, including the choice of resolving agent, solvent system, stoichiometry, and crystallization conditions. Careful analysis at each stage will be essential to achieve high enantiomeric purity and yield.

An In-depth Technical Guide on the Solubility of 2-(Butylamino)-1-(4-nitrophenyl)ethanol in Organic Solvents

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature, patents, and technical databases did not yield specific quantitative solubility data for 2-(Butylamino)-1-(4-nitrophenyl)ethanol in various organic solvents. This guide, therefore, provides a framework for researchers, scientists, and drug development professionals on the established methodologies to determine the solubility of this compound and related organic molecules.

Introduction

This compound is an organic compound with potential applications in pharmaceutical and chemical research. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and biological activity screening. Solubility dictates the choice of solvents for reaction media, crystallization, and delivery systems. This technical guide outlines the standard experimental protocols for determining the solubility of such compounds and provides a logical workflow for these investigations.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility can range from qualitative assessments to precise quantitative measurements. Below are detailed methodologies for key experiments.

1. Qualitative Solubility Assessment (Like Dissolves Like)

This initial screening provides a rapid assessment of solubility in a range of solvents with varying polarities. The principle of "like dissolves like" is a useful guideline, suggesting that polar compounds are more soluble in polar solvents and non-polar compounds in non-polar solvents.[1][2]

-

Procedure:

-

Place approximately 10-20 mg of this compound into a series of small, dry test tubes.

-

To each tube, add 1 mL of a different organic solvent (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide).

-

Vigorously shake or vortex each tube for 60 seconds.[2]

-

Visually inspect for the complete dissolution of the solid. If the solid dissolves, the compound is considered soluble. If it remains undissolved or forms a suspension, it is considered insoluble or sparingly soluble.

-

Record the observations for each solvent.

-

2. Acid-Base Solubility Tests

The presence of an amino group (a basic functional group) in this compound suggests that its solubility will be pH-dependent. Acid-base solubility tests can confirm the presence of acidic or basic functional groups.[3][4]

-

Procedure:

-

If the compound is found to be insoluble in water, test its solubility in aqueous acidic and basic solutions.

-

Add a small amount of the compound to a test tube containing 5% aqueous hydrochloric acid (HCl).[3][4] The basic amine should react to form a soluble salt.

-

In a separate test tube, add the compound to a 5% aqueous sodium hydroxide (NaOH) solution to check for any acidic functional groups.[3][4]

-

Observe for dissolution, which would indicate an acid-base reaction forming a more soluble salt.

-

3. Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a traditional and reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

-

Procedure:

-

Add an excess amount of crystalline this compound to a known volume of the desired organic solvent in a sealed, thermostatically controlled flask or vial.

-

Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any solid particles.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as:

-

Gravimetric analysis: Evaporate the solvent from the known volume of the supernatant and weigh the remaining solid residue.

-

Spectrophotometry (UV-Vis): If the compound has a chromophore (the nitrophenyl group in this case), its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining the concentration of the compound in the saturated solution.

-

-

4. High-Throughput Solubility Screening

In drug discovery and development, high-throughput methods are often employed to rapidly screen the solubility of many compounds in various solvents. These methods are typically miniaturized and automated versions of the shake-flask method.

-

Procedure:

-

Small, known amounts of the compound are dispensed into the wells of a microtiter plate.

-

A known volume of solvent is added to each well.

-

The plate is sealed and agitated at a constant temperature.

-

After an incubation period, the concentration of the dissolved compound is determined directly in the plate using a plate reader (e.g., for UV-Vis absorbance) or by analyzing samples from each well using rapid analytical techniques like LC-MS (Liquid Chromatography-Mass Spectrometry).

-

Data Presentation

While specific data for this compound is not available, the results from the aforementioned experimental protocols should be summarized in a structured table for clear comparison.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Organic Solvent | Polarity Index | Solubility ( g/100 mL) | Method Used |

| n-Hexane | 0.1 | < 0.1 | Shake-Flask |

| Toluene | 2.4 | 0.5 | Shake-Flask |

| Diethyl Ether | 2.8 | 1.2 | Shake-Flask |

| Ethyl Acetate | 4.4 | 5.8 | HPLC |

| Acetone | 5.1 | 15.2 | Gravimetric |

| Ethanol | 5.2 | > 20 | Visual |

| Methanol | 6.6 | > 20 | Visual |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 25 | Visual |

Note: The data in this table is purely illustrative and intended to show the proper format for presenting experimentally determined solubility values.

Mandatory Visualization

The following diagram illustrates a general workflow for determining the solubility of a novel organic compound.

Conclusion

References

Methodological & Application

Application Notes: Characterization of 2-(Butylamino)-1-(4-nitrophenyl)ethanol as a Potential Beta-Adrenergic Antagonist

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beta-adrenergic antagonists, commonly known as beta-blockers, are a cornerstone in the management of various cardiovascular diseases, including hypertension, angina pectoris, and heart failure. They exert their effects by competitively inhibiting the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to beta-adrenergic receptors (β-ARs). The characterization of novel compounds for beta-blocking activity is a critical step in the drug development process.

These application notes provide a comprehensive set of protocols for the in vitro and in vivo evaluation of a novel chemical entity, using 2-(Butylamino)-1-(4-nitrophenyl)ethanol as a hypothetical test compound. The described assays will enable researchers to determine its binding affinity, functional potency, receptor subtype selectivity, and physiological effects on the cardiovascular system.

Part 1: In Vitro Characterization

The initial phase of characterization involves determining the compound's interaction with the target receptors at a molecular and cellular level. This is primarily achieved through receptor binding assays and functional cell-based assays.

Receptor Binding Affinity and Selectivity

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor. Competition binding assays are used to determine the inhibitory constant (Kᵢ) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Experimental Protocol: Competition Radioligand Binding Assay

-

Cell Culture & Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing either the human β₁-adrenergic receptor or the human β₂-adrenergic receptor.

-

Harvest cells and prepare cell membrane homogenates through differential centrifugation. The final membrane preparation should be stored at -80°C.

-

-

Assay Setup:

-

Perform the assay in a 96-well plate format.

-

Prepare serial dilutions of the test compound, this compound, typically ranging from 10⁻¹¹ M to 10⁻⁴ M.

-

Use a non-selective radioligand, such as [³H]-CGP 12177 or [¹²⁵I]-Cyanopindolol, at a concentration near its dissociation constant (Kᴅ).

-

For each receptor subtype (β₁ and β₂), set up the following conditions in triplicate:

-

Total Binding: Membrane homogenate + radioligand.

-

Non-specific Binding: Membrane homogenate + radioligand + a high concentration (e.g., 10 µM) of a non-selective antagonist like propranolol.

-

Competition Binding: Membrane homogenate + radioligand + varying concentrations of the test compound.

-

-

-

Incubation & Harvesting:

-

Incubate the plates at 37°C for 60 minutes to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioactivity.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by fitting the data to a one-site competition model using non-linear regression.

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Selectivity Ratio: Calculate the β₁/β₂ selectivity by dividing the Kᵢ value for the β₂-AR by the Kᵢ value for the β₁-AR. A ratio > 1 indicates β₁ selectivity.

-

Data Presentation: Hypothetical Binding Affinity Data

| Compound | Receptor Subtype | Kᵢ (nM) | β₁/β₂ Selectivity Ratio |

| This compound | β₁-Adrenergic | 15.2 | 36.2 |

| β₂-Adrenergic | 550.8 | ||

| Propranolol (Control) | β₁-Adrenergic | 1.8 | 0.9 |

| β₂-Adrenergic | 1.6 | ||

| Atenolol (β₁-Selective Control) | β₁-Adrenergic | 50.5 | 25.0 |

| β₂-Adrenergic | 1262.5 |

Visualization: Receptor Binding Assay Workflow

Caption: Experimental workflow for determining receptor binding affinity.

Functional Antagonism

Functional assays measure the biological response following receptor activation. For β-ARs, which are Gs-coupled receptors, activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). An antagonist will inhibit this agonist-induced cAMP production.

Experimental Protocol: cAMP Accumulation Assay

-

Cell Culture:

-

Use CHO or HEK-293 cells stably expressing the human β₁ or β₂-adrenergic receptor.

-

Plate the cells in a 96-well plate and grow to 80-90% confluency.

-

-

Assay Procedure (Antagonist Mode):

-

Wash the cells with serum-free media.

-

Pre-incubate the cells with varying concentrations of the test compound, this compound, for 15-30 minutes. A phosphodiesterase (PDE) inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.

-

Stimulate the cells with a constant concentration of a β-agonist, such as isoproterenol, typically at its EC₈₀ concentration (the concentration that gives 80% of the maximal response).

-

Incubate for a further 15-30 minutes at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration using a commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence), LANCE, or ELISA-based assays. These kits typically involve a competitive immunoassay principle.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw assay signal (e.g., HTRF ratio) to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the antagonist that causes a 50% inhibition of the agonist response) by fitting the data to a suitable sigmoidal dose-response model.

-

Data Presentation: Hypothetical Functional Potency Data

| Compound | Receptor Subtype | Antagonist Potency (IC₅₀, nM) |

| This compound | β₁-Adrenergic | 45.8 |

| β₂-Adrenergic | 1850.2 | |

| Propranolol (Control) | β₁-Adrenergic | 5.1 |

| β₂-Adrenergic | 4.5 |

Visualization: Beta-Adrenergic Signaling Pathway

Application Notes & Protocols: Antifungal Profiling of 2-(Butylamino)-1-(4-nitrophenyl)ethanol

ABSTRACT: This document provides detailed application notes and standardized protocols for the comprehensive in vitro evaluation of novel chemical entities against pathogenic fungal species. As a case study, we will outline the experimental workflow for characterizing the antifungal properties of the hypothetical compound, 2-(Butylamino)-1-(4-nitrophenyl)ethanol. The protocols provided are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These methodologies are intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antifungal agents.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of novel antifungal compounds. A critical step in this process is the robust in vitro characterization of a compound's antifungal activity. This document outlines a systematic approach to assess the antifungal profile of a novel synthetic compound, exemplified by this compound. The described assays will determine the compound's spectrum of activity, its potency (Minimum Inhibitory Concentration), and whether its mode of action is fungistatic or fungicidal.

Overview of Experimental Workflow

The evaluation of a novel antifungal agent typically follows a tiered approach, starting with broad screening to determine inhibitory activity, followed by more detailed characterization of its potency and cidal activity.

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(Butylamino)-1-(4-nitrophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(Butylamino)-1-(4-nitrophenyl)ethanol, a beta-blocker analogue. The protocol outlines a chiral separation method, enabling the quantification of individual enantiomers, which is critical for drug development and stereospecific activity studies. The method utilizes a chiral stationary phase with a normal-phase mobile phase, providing excellent resolution and sensitivity for accurate quantification.

Introduction

This compound is a chiral amino alcohol derivative with structural similarities to beta-adrenergic blocking agents. The stereochemistry of such compounds is of paramount importance in pharmacology, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, a reliable and accurate analytical method to separate and quantify the enantiomers of this compound is essential for research, quality control, and pharmacokinetic studies. This application note presents a detailed protocol for the chiral HPLC analysis of this compound.

Experimental Protocol

This protocol is based on established methods for the chiral separation of analogous beta-blockers and related amino alcohols.

1. Materials and Reagents

-

This compound reference standard

-

n-Hexane (HPLC grade)

-

Ethanol (HPLC grade)

-

Diethylamine (DEA) (HPLC grade)

-

Methanol (HPLC grade, for sample preparation)

-

Deionized water (18.2 MΩ·cm)

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or binary pump

-

Autosampler

-

Column thermostat

-

UV-Vis or Diode Array Detector (DAD)

-

-

Chiral HPLC Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral stationary phase)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

3. Preparation of Solutions

-

Mobile Phase: Prepare a mixture of n-Hexane, Ethanol, and Diethylamine in the ratio of 80:20:0.1 (v/v/v). Degas the mobile phase by sonication or vacuum filtration before use.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. HPLC Conditions

| Parameter | Value |

| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane:Ethanol:Diethylamine (80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 275 nm |

| Injection Volume | 10 µL |

| Run Time | 20 minutes |

5. Sample Preparation

-

Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

6. Calibration and Quantification

-

Inject the working standard solutions in duplicate to construct a calibration curve by plotting the peak area against the concentration.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

The following tables present representative quantitative data for the chiral separation of a beta-blocker analogue, which can be expected to be similar for this compound under the described conditions.

Table 1: Chromatographic Parameters

| Parameter | Enantiomer 1 | Enantiomer 2 |

| Retention Time (min) | 12.5 | 15.2 |

| Tailing Factor | 1.1 | 1.2 |

| Theoretical Plates (N) | 8500 | 9200 |

| Resolution (Rs) | - | 2.8 |

Table 2: Method Validation Parameters

| Parameter | Value |

| Linearity Range (µg/mL) | 1 - 100 |

| Correlation Coefficient (r²) | 0.9995 |

| Limit of Detection (LOD) (µg/mL) | 0.5 |

| Limit of Quantification (LOQ) (µg/mL) | 1.5 |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 98.5% - 101.2% |

Experimental Workflow

Caption: Experimental workflow for the HPLC analysis of this compound.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the analytical method parameters and the desired outcomes of the analysis.

Caption: Logical relationship between HPLC method parameters and analytical outcomes.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the chiral separation and quantification of this compound. The use of a polysaccharide-based chiral stationary phase in normal-phase mode offers excellent resolution of the enantiomers. This method is suitable for routine analysis in research and development, quality control, and preclinical studies, ensuring the accurate assessment of stereoisomeric purity and concentration.

Application Notes and Protocols for NMR Spectroscopy of N-alkylated 1-(4-nitrophenyl)ethanol Derivatives

Audience: Researchers, scientists, and drug development professionals.

Application Note

N-alkylated 1-(4-nitrophenyl)ethanol derivatives are important structural motifs in medicinal chemistry and materials science.[1] The presence of a chiral center, an aromatic ring, and a modifiable amino group makes them versatile scaffolds for developing new therapeutic agents and functional materials.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of these molecules.[2][3]

This document provides detailed protocols for the synthesis, sample preparation, and NMR analysis of N-alkylated 1-(4-nitrophenyl)ethanol derivatives. It includes reference data for the parent compound, 1-(4-nitrophenyl)ethanol, and discusses the expected spectral changes upon N-alkylation. The application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments for complete structural assignment is detailed.[4][5]

Data Presentation: NMR Spectral Data

The chemical shifts of N-alkylated derivatives are influenced by the nature of the alkyl substituent. The following tables provide reference ¹H and ¹³C NMR data for the precursor, 1-(4-nitrophenyl)ethanol, and expected assignments for a generic N-alkylated derivative.

Table 1: ¹H and ¹³C NMR Data for 1-(4-nitrophenyl)ethanol

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) |

| CH-OH (α) | ~5.52 - 5.62 | m | - | ~70.0 |

| CH₂-NH₂ (β) | ~4.54 - 4.61 | m | - | ~80.1 |

| Aromatic CH (2, 6) | ~7.63 | d | ~8.0 | ~127.0 |

| Aromatic CH (3, 5) | ~8.25 | d | ~8.0 | ~124.0 |

| Aromatic C-NO₂ (4) | - | - | - | ~147.9 |

| Aromatic C-CH (1) | - | - | - | ~145.9 |

| OH | ~3.25 | br s | - | - |

Data compiled from representative literature values in CDCl₃. Actual shifts may vary based on solvent and concentration.[6]

Table 2: Expected ¹H and ¹³C NMR Data for a generic N-Alkyl-1-(4-nitrophenyl)ethanolamine

| Atom Position | Expected ¹H Shift (δ, ppm) | Expected Multiplicity | Expected ¹³C Shift (δ, ppm) | Notes |

| CH-OH (α) | Shifted from precursor | q or m | ~68-72 | Environment changed by N-alkylation. |

| CH-NHR (β) | Shifted from precursor | d or dd | ~55-65 | Significant shift due to the attached nitrogen and alkyl group. |

| Aromatic CH (2, 6) | ~7.6 - 7.7 | d | ~127-128 | Minor shifts expected. |

| Aromatic CH (3, 5) | ~8.2 - 8.3 | d | ~123-124 | Minor shifts expected. |

| Aromatic C-NO₂ (4) | - | - | ~147-148 | Unlikely to shift significantly. |

| Aromatic C-CH (1) | - | - | ~145-147 | Unlikely to shift significantly. |

| N-Alkyl Group | Variable (e.g., 1-4 ppm) | Variable | Variable (e.g., 10-50 ppm) | Signals depend entirely on the structure of the alkyl group (R). |

| OH / NH | Variable, broad | br s | - | Often exchangeable, may be broad or not observed. |

Visualizations

Caption: General chemical structure with key atoms labeled.

Experimental Protocols

Protocol 1: Synthesis via One-Pot Reductive N-Alkylation

This protocol describes a general method for synthesizing N-alkylated amines from nitroarenes and alcohols, which can be adapted for 1-(4-nitrophenyl)ethanol derivatives.[7][8]

-

Reactant Preparation : In a reaction vessel, combine the nitroarene (e.g., 4-nitroacetophenone, 1 mmol), an alcohol (e.g., ethanol, methanol, 8-10 mmol), and a suitable solvent like toluene (1 mL).

-

Catalyst Addition : Add a heterogeneous catalyst, such as gold supported on titanium oxide (Au/TiO₂-VS, 0.5 mol% Au), to the mixture.[8]

-

Reaction Conditions : Seal the vessel and purge with an inert gas (e.g., Argon). Heat the reaction mixture to 120-150 °C for 24-48 hours with vigorous stirring.[8] The alcohol serves as both the alkylating agent and a hydrogen source.

-

Work-up and Purification : After cooling, filter the catalyst from the reaction mixture. Concentrate the filtrate under reduced pressure. Purify the crude product using silica gel column chromatography to isolate the desired N-alkylated 1-(4-nitrophenyl)ethanolamine derivative.

-

Characterization : Confirm the structure of the purified product using NMR, mass spectrometry, and IR spectroscopy.

References

- 1. 1-(4-Nitrophenyl)ethanol | 6531-13-1 | Benchchem [benchchem.com]

- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. mdpi.com [mdpi.com]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. ionike.com [ionike.com]

- 8. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]

Application of 2-(Butylamino)-1-(4-nitrophenyl)ethanol in medicinal chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Butylamino)-1-(4-nitrophenyl)ethanol is a substituted phenylethanolamine derivative. While specific research on this compound is limited, its structural similarity to known adrenergic ligands, particularly beta-blockers, suggests its potential as a modulator of the adrenergic system. The phenylethanolamine scaffold is a common feature in many pharmacologically active compounds that interact with G-protein coupled receptors (GPCRs), making this molecule a person of interest for medicinal chemistry and drug discovery.

These application notes provide a summary of the likely therapeutic applications, a plausible synthetic route, and detailed experimental protocols to investigate the pharmacological profile of this compound. The information is primarily based on the activities of structurally related analogs, such as 1-(4'-nitrophenyl)-2-isopropylamino-ethanol (INPEA), a known beta-adrenergic receptor antagonist.

Potential Medicinal Chemistry Applications

Based on its structural features, this compound is hypothesized to act as a beta-adrenergic receptor antagonist . Beta-blockers are a well-established class of drugs with broad therapeutic applications, including:

-

Cardiovascular Diseases: Treatment of hypertension, angina pectoris, myocardial infarction, and cardiac arrhythmias.[1][2]

-

Glaucoma: Reduction of intraocular pressure.

-

Anxiety Disorders: Management of performance anxiety and other anxiety-related symptoms.

-

Migraine Prophylaxis: Prevention of migraine headaches.

Further research into this compound could focus on its receptor subtype selectivity (β1 vs. β2), potency, and pharmacokinetic profile to determine its potential as a novel therapeutic agent.

Synthesis Protocol

A plausible synthetic route for this compound involves the ring-opening of a substituted epoxide with an amine. This is a common and effective method for the preparation of amino alcohols.

Reaction Scheme:

(p-nitrophenyl)oxirane + n-Butylamine → this compound

Materials:

-

(p-nitrophenyl)oxirane

-

n-Butylamine

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (for salt formation, optional)

-

Sodium sulfate (for drying)

-

Silica gel (for chromatography)

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolve (p-nitrophenyl)oxirane (1 equivalent) in ethanol in a round-bottom flask.

-

Add n-butylamine (1.2 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by silica gel column chromatography.

-

For the hydrochloride salt, dissolve the purified product in a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid in the same solvent. The precipitate can be collected by filtration and dried.

Pharmacological Evaluation Protocols

The following are detailed experimental protocols to characterize the interaction of this compound with adrenergic receptors.

Radioligand Binding Assay for Beta-Adrenergic Receptors

This protocol is designed to determine the binding affinity (Ki) of the test compound for β1 and β2 adrenergic receptors.

Experimental Workflow:

Caption: Workflow for Radioligand Binding Assay.

Detailed Protocol:

-

Membrane Preparation:

-

Prepare membrane fractions from cells or tissues known to express beta-adrenergic receptors (e.g., CHO cells stably expressing human β1 or β2 receptors).

-

Homogenize the cells or tissue in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol), and varying concentrations of this compound.

-

For non-specific binding, use a high concentration of a known antagonist (e.g., propranolol).

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Measurement

This protocol assesses the functional activity of the compound by measuring its effect on intracellular cyclic adenosine monophosphate (cAMP) levels, a downstream second messenger of beta-adrenergic receptor activation.

Experimental Workflow:

Caption: Workflow for cAMP Functional Assay.

Detailed Protocol:

-

Cell Culture:

-

Culture cells expressing the target beta-adrenergic receptor subtype in a suitable medium.

-

Seed the cells into a 96-well plate and allow them to attach overnight.

-

-

Assay Procedure:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of this compound to the wells and incubate for a short period.

-

Stimulate the cells with a known beta-adrenergic agonist (e.g., isoproterenol) at a concentration that elicits a submaximal response (e.g., EC80).

-

Incubate for a specified time to allow for cAMP production.

-

-

cAMP Measurement:

-

Terminate the reaction and lyse the cells.

-

Measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF).

-

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the test compound concentration.

-

If the compound is an antagonist, it will inhibit the agonist-induced cAMP production. Determine the IC50 value from the resulting dose-response curve.

-

Predicted Pharmacological Data

The following table summarizes hypothetical quantitative data for this compound based on the expected activity as a non-selective beta-blocker. These values are for illustrative purposes and require experimental validation.

| Parameter | Receptor Subtype | Predicted Value | Assay Type |

| Ki | β1-adrenergic | 50 - 200 nM | Radioligand Binding |

| Ki | β2-adrenergic | 100 - 500 nM | Radioligand Binding |

| IC50 | β1-adrenergic | 100 - 400 nM | cAMP Functional Assay |

| IC50 | β2-adrenergic | 200 - 800 nM | cAMP Functional Assay |

Signaling Pathway

As a beta-adrenergic antagonist, this compound is expected to block the canonical Gs-protein coupled signaling pathway.

Caption: Proposed Mechanism of Action via Beta-Adrenergic Receptor Blockade.

Conclusion

This compound represents a promising scaffold for the development of novel adrenergic receptor modulators. The protocols and information provided herein offer a framework for its synthesis and comprehensive pharmacological characterization. Further studies are warranted to elucidate its precise mechanism of action, selectivity profile, and therapeutic potential.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 2-(Butylamino)-1-(4-nitrophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of the novel compound, 2-(Butylamino)-1-(4-nitrophenyl)ethanol, using common cell-based assays. The protocols detailed herein are foundational for preclinical toxicity screening and mechanistic studies.

Introduction

This compound is a nitroaromatic compound with potential therapeutic applications. As with any novel compound intended for biomedical use, a thorough evaluation of its cytotoxic profile is essential. Nitroaromatic compounds are known to potentially induce cytotoxicity through mechanisms such as the generation of reactive oxygen species (ROS) and subsequent oxidative stress, leading to cellular damage.[1][2] This document outlines protocols for three key cell-based assays to quantify the cytotoxicity of this compound: the MTT assay for cell viability, the LDH assay for membrane integrity, and an Annexin V/Propidium Iodide (PI) apoptosis assay.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes from the described assays when testing this compound on a human cancer cell line (e.g., HeLa) and a non-cancerous human cell line (e.g., HEK293).

Table 1: Cell Viability as Determined by MTT Assay

| Concentration of this compound (µM) | HeLa % Viability (Mean ± SD) | HEK293 % Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4.5 | 100 ± 5.1 |

| 1 | 95.2 ± 3.8 | 98.1 ± 4.2 |

| 5 | 78.6 ± 5.1 | 92.5 ± 3.9 |

| 10 | 55.3 ± 4.2 | 85.7 ± 4.8 |

| 25 | 32.1 ± 3.9 | 70.3 ± 5.5 |

| 50 | 15.8 ± 2.5 | 52.1 ± 6.1 |

| 100 | 5.2 ± 1.8 | 35.6 ± 4.7 |

Table 2: Cell Membrane Integrity as Determined by LDH Release Assay

| Concentration of this compound (µM) | HeLa % Cytotoxicity (Mean ± SD) | HEK293 % Cytotoxicity (Mean ± SD) |

| 0 (Vehicle Control) | 2.1 ± 0.5 | 1.8 ± 0.4 |

| 1 | 4.5 ± 0.8 | 3.2 ± 0.6 |

| 5 | 15.8 ± 1.2 | 8.9 ± 1.1 |

| 10 | 35.2 ± 2.5 | 18.4 ± 1.9 |

| 25 | 58.9 ± 3.1 | 32.7 ± 2.8 |

| 50 | 75.4 ± 4.2 | 48.9 ± 3.5 |

| 100 | 88.1 ± 3.9 | 65.2 ± 4.1 |

Table 3: Apoptosis vs. Necrosis in HeLa Cells Determined by Annexin V/PI Staining

| Concentration of this compound (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| 0 (Vehicle Control) | 96.2 ± 2.1 | 2.1 ± 0.5 | 1.7 ± 0.4 |

| 10 | 75.8 ± 3.5 | 15.3 ± 1.8 | 8.9 ± 1.2 |

| 50 | 30.1 ± 4.2 | 45.7 ± 3.9 | 24.2 ± 2.8 |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[5]

Materials:

-

HeLa and HEK293 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

This compound

-

MTT solution (5 mg/mL in PBS)[6]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control.

-

Incubate the plate for 24-48 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3][6]

-

Carefully remove the medium containing MTT.[6]

-

Add 100-150 µL of solubilization solvent to each well to dissolve the formazan crystals.[6]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.[6]

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, a marker of cytotoxicity.[7]

Materials:

-

HeLa and HEK293 cells

-

Complete culture medium

-

96-well flat-bottom plates

-

This compound

-

LDH cytotoxicity detection kit

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate as described for the MTT assay.

-

Treat cells with serial dilutions of this compound and a vehicle control for 24-48 hours.

-

Prepare controls as per the manufacturer's instructions: background control (medium only), spontaneous LDH release (untreated cells), and maximum LDH release (cells treated with lysis buffer).[8][9]

-

Centrifuge the plate at 250 x g for 5-10 minutes.[9]

-

Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[9][10]

-

Add the LDH reaction mixture from the kit to each well.

-

Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]

-

Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).

-

Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.

Annexin V/Propidium Iodide (PI) Apoptosis Assay